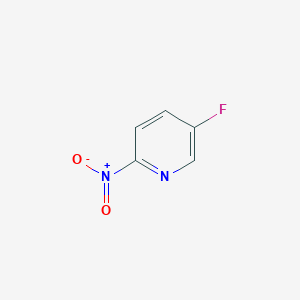

5-Fluoro-2-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFYNRVHPARGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587792 | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779345-37-8 | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-nitropyridine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of drug candidates.[1] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Within the diverse class of fluorinated heterocycles, 5-Fluoro-2-nitropyridine has emerged as a critical building block and intermediate in the synthesis of complex pharmaceutical agents.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, synthesis protocols, applications in drug discovery, and essential safety and handling information.

Core Molecular and Physical Properties

This compound is a substituted pyridine ring bearing a fluorine atom at the 5-position and a nitro group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃FN₂O₂ | [3][4][5][6] |

| Molecular Weight | 142.09 g/mol | [3][5][6] |

| CAS Number | 779345-37-8 | [3][5] |

| Physical Form | Solid | |

| Melting Point | 119-125 °C | |

| Boiling Point (Predicted) | 245.0 ± 20.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [4] |

Synthesis of this compound

The primary and most commonly cited method for the preparation of this compound is through the oxidation of 2-amino-5-fluoropyridine.[3][4] This reaction is typically carried out using a strong oxidizing agent in an acidic medium. The causality behind this choice lies in the need to convert the amino group into a nitro group without disrupting the rest of the aromatic system. Concentrated sulfuric acid serves as both the solvent and a catalyst, while hydrogen peroxide acts as the oxidizing agent.

Experimental Protocol: Synthesis from 2-Amino-5-fluoropyridine

This protocol is a self-validating system as the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity can be confirmed through spectroscopic methods such as Mass Spectrometry and NMR.[4][7]

Step-by-Step Methodology:

-

Preparation of Solution A: In a flask, dissolve 2-amino-5-fluoropyridine (e.g., 6.0 g, 53.51 mmol) in concentrated sulfuric acid (e.g., 60 ml). Cool the resulting solution to 0 °C in an ice bath.[4]

-

Preparation of Solution B: In a separate flask, carefully and slowly add hydrogen peroxide (e.g., 13 ml) to concentrated sulfuric acid at 0 °C. This is a highly exothermic step and requires careful temperature control.[4]

-

Reaction: Add Solution A dropwise to Solution B while maintaining the temperature at 0 °C.[4]

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-20 hours.[3][4]

-

Work-up: Pour the reaction mixture onto ice-cold water.[3][4]

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times (e.g., 3 x 30 ml).[3][4]

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Isolation: Remove the solvent under reduced pressure to yield the crude product, which is often a light brown oil or solid.[3][4] The product can be used in the next step without further purification or can be purified by chromatography if necessary.[3]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate primarily utilized in the pharmaceutical industry.[4] The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles at positions ortho and para to the nitro group.

The fluorine atom itself can also be displaced by certain nucleophiles, or it can be retained to impart desirable pharmacological properties to the final molecule.[1] Its role as a pharmaceutical intermediate is critical in the preparation of substituted heterocyclic compounds that have shown activity as cell proliferation inhibitors.[4] The broader class of fluorinated pyridines is instrumental in the development of drugs for oncology, antiviral therapy, and neurology.[1]

Caption: Application pathways of this compound.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. It is classified as a hazardous substance and carries specific warnings.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: [8][9]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded or if irritation occurs.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[8]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[9]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its well-defined molecular structure and predictable reactivity make it an essential tool for medicinal chemists aiming to synthesize novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in a research and development setting.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 779345-37-8 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound(779345-37-8) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

Synthesis of 5-Fluoro-2-nitropyridine from 2-amino-5-fluoropyridine

An In-Depth Technical Guide to the

Introduction: The Strategic Importance of 5-Fluoro-2-nitropyridine

This compound is a pivotal building block in modern medicinal and agrochemical research. Its unique electronic properties, imparted by the electron-withdrawing nitro group and the fluorine atom, make it a versatile precursor for introducing the 5-fluoropyridin-2-yl moiety into complex molecules. This scaffold is found in a range of biologically active compounds, including peptide deformylase inhibitors with antibacterial properties and antagonists for various receptors.[1][2][3] The conversion of the readily available 2-amino-5-fluoropyridine to this valuable intermediate is a key transformation that, while conceptually simple, requires careful control of reaction conditions to achieve high yield and purity.

This guide provides a comprehensive overview of a reliable method for the synthesis of this compound, focusing on the direct oxidation of the amino group. It is intended for researchers, chemists, and drug development professionals, offering not just a protocol but also the underlying chemical principles, safety considerations, and practical insights necessary for successful execution.

Pillar 1: The Chemistry of Amine to Nitro Group Transformation

The direct oxidation of an aromatic amine to a nitro group is a powerful yet challenging transformation. The primary challenge lies in preventing the formation of undesired side products and controlling the potent oxidizing agents required. For heteroaromatic amines like 2-amino-5-fluoropyridine, the pyridine nitrogen adds a layer of complexity, as it can be susceptible to oxidation itself (forming an N-oxide) or influence the reactivity of the ring.

The most effective methods for this conversion typically employ peroxy acids. A common and cost-effective strategy is the in situ generation of a strong oxidizing agent from hydrogen peroxide and a strong acid. One such system is the mixture of hydrogen peroxide and concentrated sulfuric acid, which forms peroxymonosulfuric acid (Caro's acid). This reagent is a highly potent oxidant capable of converting the amino group to a nitro group efficiently.

The fluorine atom at the 5-position enhances the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the amino group at the 2-position.[1] This electronic effect must be considered when optimizing reaction conditions.

Pillar 2: Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the direct oxidation of 2-amino-5-fluoropyridine using hydrogen peroxide in concentrated sulfuric acid.[4]

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Concentration | Key Properties |

| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | >97% | Solid, M.P. 93-97 °C[5] |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Liquid, highly corrosive |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) | Liquid, strong oxidizer |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Solvent for extraction |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Drying agent |

| Brine | NaCl(aq) | - | Saturated | Aqueous solution for washing |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

1. Preparation of the Oxidizing Medium (Caro's Acid in situ)

-

In a three-neck flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to bring the temperature of the acid to 0 °C.

-

Slowly add 30% hydrogen peroxide dropwise via a dropping funnel. Crucial: Maintain the temperature at 0 °C throughout the addition, as the formation of Caro's acid is exothermic.

2. Reaction Execution

-

Once the peroxide addition is complete, continue stirring at 0 °C for 15-20 minutes.

-

To this cold solution, add 2-amino-5-fluoropyridine in small portions over 30-45 minutes. Ensure the temperature does not rise above 5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 20-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

3. Work-up and Extraction

-

Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker. This step must be performed slowly in a fume hood, as it is highly exothermic.

-

The resulting aqueous solution is then extracted with ethyl acetate (EtOAc).[4] Perform the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers in a separatory funnel.

-

Wash the combined organic layers sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

4. Purification and Isolation

-

Filter off the drying agent.

-

Remove the solvent (EtOAc) under reduced pressure using a rotary evaporator.

-

The resulting crude product, a light brown oil or solid, can be used for subsequent steps without further purification if purity is sufficient (~77% yield reported in one procedure).[4] For higher purity, column chromatography on silica gel may be employed.

Pillar 3: Mechanistic Insight & Workflow Visualization

The reaction proceeds via the electrophilic oxidation of the nitrogen atom of the amino group by the peroxy acid.

Caption: Figure 1: Proposed Reaction Mechanism for Amine Oxidation

The workflow for this synthesis is a standard sequence in organic chemistry, emphasizing careful temperature control and a robust extraction procedure.

Caption: Figure 2: General Experimental Workflow

Pillar 4: Safety, Handling, and Trustworthiness

This protocol must be performed with extreme caution in a well-ventilated chemical fume hood by trained personnel.

-

Corrosive and Oxidizing Hazards: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6][7] Hydrogen peroxide (30%) is a strong oxidizer. The mixture of the two (Caro's acid) is a powerful, potentially explosive oxidant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.[7][8][9]

-

Temperature Control: The initial mixing and substrate addition steps are highly exothermic. Failure to maintain low temperatures can lead to a runaway reaction. Always have a sufficiently large ice bath.

-

Quenching: Quenching the reaction mixture on ice must be done slowly and carefully to manage the heat generated.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. The acidic aqueous layer must be neutralized before disposal.

A self-validating protocol relies on definitive characterization of the final product. The identity and purity of the synthesized this compound should be confirmed analytically.

Product Characterization Data

| Property | Expected Value |

| Appearance | Light brown oil or solid[4] |

| Molecular Formula | C₅H₃FN₂O₂[10] |

| Molecular Weight | 142.09 g/mol [10] |

| ¹H NMR | Expected signals in the aromatic region, consistent with the structure. Refer to spectral databases for precise shifts.[11][12] |

| Purity | >95% (as specified by commercial suppliers)[13] |

Troubleshooting and Expert Insights

-

Low Yield: This can result from incomplete reaction or decomposition. Ensure the reaction is stirred for the full duration. Confirm the quality of the hydrogen peroxide, as it can degrade over time.

-

Formation of Dark Tar: Overheating during the addition of reagents or the work-up can lead to polymerization and decomposition, creating dark, tar-like substances. Strict temperature control is the best preventative measure.

-

N-Oxide Formation: While the primary amino group is generally more susceptible to oxidation in this system, formation of the corresponding pyridine-N-oxide is a potential side reaction. This can often be separated by column chromatography.

-

Incomplete Extraction: this compound has some polarity. Ensure thorough and repeated extractions with ethyl acetate to maximize recovery from the aqueous phase.

Conclusion

The synthesis of this compound from 2-amino-5-fluoropyridine via direct oxidation is an efficient and scalable route to a high-value chemical intermediate. Success hinges on a disciplined approach to the experimental setup, particularly with regard to temperature control and safety precautions due to the use of potent oxidizing agents. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented, researchers can reliably produce this important building block for application in pharmaceutical and agrochemical development.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. scbt.com [scbt.com]

- 11. This compound(779345-37-8) 1H NMR [m.chemicalbook.com]

- 12. 779345-37-8|this compound|BLD Pharm [bldpharm.com]

- 13. This compound | 779345-37-8 [sigmaaldrich.com]

The Solubility Profile of 5-Fluoro-2-nitropyridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Fluoro-2-nitropyridine is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom on the pyridine ring, make it a valuable synthon for accessing a diverse range of functionalized heterocyclic compounds. Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical guidance to empower researchers, scientists, and drug development professionals in their daily work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 142.09 g/mol | --INVALID-LINK-- |

| Appearance | Yellow solid | --INVALID-LINK-- |

| Melting Point | 40 - 44 °C | --INVALID-LINK-- |

| Boiling Point | 224 - 225 °C | --INVALID-LINK-- |

| Water Solubility | Insoluble/Slightly Soluble | --INVALID-LINK--, --INVALID-LINK-- |

Theoretical Framework for Solubility: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Caption: The Hansen Solubility Parameter (HSP) model for predicting solubility.

Predicted Solubility of this compound in Common Organic Solvents

As precise experimental quantitative solubility data for this compound is not widely published, we have employed a group contribution method to estimate its Hansen Solubility Parameters. These estimated values are then used to predict its solubility in a range of common organic solvents.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa½) |

| δd | 19.5 |

| δp | 12.0 |

| δh | 5.0 |

The following table presents the predicted solubility of this compound based on the calculated Hansen distance (Ra) to various solvents. A lower Ra value suggests better solubility.

| Solvent | Solvent Class | δd (MPa½) | δp (MPa½) | δh (MPa½) | Predicted Solubility (based on Ra) |

| Heptane | Nonpolar | 15.3 | 0.0 | 0.0 | Poor |

| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 | Moderate |

| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 | Good |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | Very Good |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | Very Good |

| Chloroform | Halogenated | 17.8 | 3.1 | 5.7 | Very Good |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | Excellent |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | Very Good |

| Methanol | Alcohol (Protic) | 15.1 | 12.3 | 22.3 | Moderate |

| Ethanol | Alcohol (Protic) | 15.8 | 8.8 | 19.4 | Moderate |

| Isopropanol | Alcohol (Protic) | 15.8 | 6.1 | 16.4 | Good |

| Dimethylformamide (DMF) | Amide (Aprotic) | 17.4 | 13.7 | 11.3 | Excellent |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 18.4 | 16.4 | 10.2 | Excellent |

Interpretation:

-

Excellent Solubility: is predicted in highly polar aprotic solvents such as Acetone, DMF, and DMSO .

-

Very Good Solubility: is anticipated in common laboratory solvents like THF, Dichloromethane, Chloroform, and Ethyl Acetate .

-

Good Solubility: is expected in Diethyl Ether and Isopropanol .

-

Moderate Solubility: is predicted for Toluene , Methanol , and Ethanol . The lower predicted solubility in the lower alcohols despite their high polarity is due to the significant mismatch in the hydrogen bonding parameter (δh).

-

Poor Solubility: is expected in nonpolar aliphatic hydrocarbons like Heptane .

Experimental Protocol for Quantitative Solubility Determination

To validate the predicted solubility and obtain precise quantitative data, the following experimental protocol for the equilibrium solubility method is recommended.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the solubility of this compound in common organic solvents. By leveraging the principles of Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing experimental outcomes. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is crucial for process development and validation. Adherence to the outlined safety and handling procedures is essential for the safe utilization of this important chemical intermediate.

References

A Comprehensive Technical Guide to 5-Fluoro-2-nitropyridine: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth analysis of 5-Fluoro-2-nitropyridine, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, validated synthetic protocols, and its strategic applications in the synthesis of complex pharmaceutical agents.

Core Chemical Identity and Physicochemical Profile

This compound is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 2-position of the pyridine ring. This unique arrangement of electron-withdrawing groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and IUPAC Nomenclature

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] Its chemical structure is depicted below:

Molecular Formula: C₅H₃FN₂O₂[3][4][5]

Canonical SMILES: C1=CC(=C(N=C1)F)--INVALID-LINK--[O-]

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 779345-37-8 | [1][3][4][5] |

| Molecular Weight | 142.09 g/mol | [2][3][4][5] |

| Physical Form | Solid, typically light yellow to yellow | [1][6] |

| Melting Point | 119-125 °C | |

| Boiling Point (Predicted) | 245.0 ± 20.0 °C at 760 mmHg | [6] |

| Purity | Typically ≥95-98% | [1][7] |

| Storage | Ambient temperature, under inert atmosphere | [1][6] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the nitration of 2-amino-5-fluoropyridine. This method provides a reliable route to the desired product.

Reaction Principle

The synthesis involves the oxidation of the amino group of 2-amino-5-fluoropyridine to a nitro group using a strong oxidizing agent in an acidic medium. A common and effective method utilizes a mixture of concentrated sulfuric acid and hydrogen peroxide. The low temperature at the start of the reaction is critical for controlling the exothermic nature of the reaction and preventing unwanted side products.

Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

The following protocol is a representative example for the synthesis of this compound.[3][6][8]

-

Preparation of Solution A: In a flask, dissolve 2-amino-5-fluoropyridine (e.g., 6.0 g, 53.51 mmol) in concentrated sulfuric acid (e.g., 60 ml) and cool the mixture to 0 °C in an ice bath.

-

Preparation of Solution B: In a separate flask, carefully and slowly add hydrogen peroxide (e.g., 13 ml of 30% solution) to concentrated sulfuric acid while maintaining the temperature at 0 °C.

-

Reaction: Add Solution A dropwise to Solution B at 0 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-20 hours.

-

Work-up: Pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous solution with ethyl acetate (e.g., 3 x 30 ml).

-

Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be used for subsequent steps without further purification or purified by chromatography if necessary.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the reactivity of its substituents, which allows for diverse chemical transformations.

Role as a Pharmaceutical Intermediate

This compound is utilized in the synthesis of more complex heterocyclic compounds, some of which have shown potential as cell proliferation inhibitors.[6][8] The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.

Synthetic Utility in Building Bioactive Scaffolds

The following diagram illustrates a generalized synthetic pathway where this compound serves as a starting material. The nitro group can be reduced to an amine, which can then undergo various coupling reactions or be converted into other functional groups. The fluoro group can also be displaced by nucleophiles under certain conditions, further adding to the synthetic versatility of this intermediate.

References

- 1. This compound | 779345-37-8 [sigmaaldrich.com]

- 2. This compound | C5H3FN2O2 | CID 16748109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 779345-37-8 [m.chemicalbook.com]

- 7. 779345-37-8 | this compound - Moldb [moldb.com]

- 8. This compound | 779345-37-8 [chemicalbook.com]

Reactivity of the pyridine ring in 5-Fluoro-2-nitropyridine

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Fluoro-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique electronic architecture, governed by the interplay between the electronegative fluorine atom, the potent electron-withdrawing nitro group, and the inherent electron deficiency of the pyridine ring, imparts a distinct and highly exploitable reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, with a primary focus on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its synthetic utility, offering researchers and drug development professionals the insights necessary to effectively harness this versatile reagent.

The Electronic Landscape of the this compound Ring

The reactivity of an aromatic system is fundamentally dictated by the distribution of electron density within the ring. In this compound, three key features synergistically shape its electronic character:

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general polarization of the ring's electron density towards the nitrogen. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene, and more prone to nucleophilic attack.[1]

-

The 2-Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. Positioned at the 2-position, it strongly depletes electron density from the pyridine ring, particularly at the ortho (3- and 1- [N]) and para (5-) positions. This deactivation of the ring is crucial for facilitating nucleophilic attack.[2][3]

-

The 5-Fluoro Group: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This further reduces the electron density of the pyridine ring, enhancing its electrophilicity.[2][3] While halogens typically have a resonance-donating effect (+M), the inductive effect of fluorine is dominant in influencing the reactivity of this system.

The confluence of these electronic effects results in a highly electron-deficient pyridine ring, primed for reaction with nucleophiles.

Figure 1: Electronic contributions to the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway

The most significant and synthetically useful aspect of this compound's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[4]

The SNAr Mechanism

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. The pyridine nitrogen also aids in stabilizing this intermediate by withdrawing electron density.[5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in the context of SNAr reactions.

Figure 2: General mechanism of SNAr on this compound.

Regioselectivity of Nucleophilic Attack

Nucleophilic attack preferentially occurs at the 2- and 6-positions of the pyridine ring due to the activating effect of the para- and ortho-nitro group, respectively. In this compound, the fluorine atom is at a position activated by both the ring nitrogen and the nitro group, making it the primary site for substitution.

The Role of Fluorine as a Leaving Group

While fluoride is generally considered a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[5] The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.[5]

Scope of Nucleophiles

A wide range of nucleophiles can be employed in SNAr reactions with this compound, highlighting its versatility in synthetic applications. Common nucleophiles include:

-

Oxygen Nucleophiles: Alkoxides and phenoxides.

-

Nitrogen Nucleophiles: Primary and secondary amines, and ammonia.

-

Sulfur Nucleophiles: Thiolates.

The choice of solvent and base is critical for the success of these reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used to solvate the nucleophile and facilitate the reaction.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nitration of 2-amino-5-fluoropyridine.[6]

Representative Synthetic Protocol

Reaction: Nitration of 2-amino-5-fluoropyridine.

Reagents and Equipment:

-

2-Amino-5-fluoropyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

3% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Step-by-Step Procedure:

-

To a round-bottom flask containing concentrated sulfuric acid, cooled to 0°C in an ice bath, add 3% hydrogen peroxide dropwise with stirring.

-

To this solution, add 2-amino-5-fluoropyridine portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 20 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous solution with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a light brown oil.[6]

Figure 3: Workflow for the synthesis of this compound.

Other Reactions of this compound

While SNAr is the dominant reaction pathway, the nitro group can also undergo transformation.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This provides access to 5-fluoro-2-aminopyridine derivatives, which are also valuable intermediates in medicinal chemistry.

Applications in Drug Discovery and Organic Synthesis

The high reactivity of this compound in SNAr reactions makes it a valuable building block for the synthesis of complex molecules with potential biological activity. The introduction of a substituted pyridine moiety is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target binding affinity.[7][8] The fluorine atom itself can also impart favorable pharmacokinetic properties.[7][8]

Conclusion

This compound is a highly activated and versatile reagent for organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, driven by the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-nitro group, and the 5-fluoro substituent. Understanding the principles governing its reactivity allows for the rational design of synthetic routes to a wide array of functionalized pyridine derivatives, making it an indispensable tool for researchers and professionals in the field of drug discovery and development.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. This compound Manufacturer & Supplier in China | Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 4. Solved Show the arrow pushing mechanism for the reaction | Chegg.com [chegg.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

Introduction: The Strategic Importance of 5-Fluoro-2-nitropyridine in Modern Synthesis

An In-Depth Technical Guide to 5-Fluoro-2-nitropyridine

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic properties.[1] this compound has emerged as a critical building block in this endeavor. Its utility stems from a pyridine core decorated with two highly influential functional groups: a nitro group that strongly activates the ring for nucleophilic substitution and a fluorine atom that serves as an excellent leaving group or a permanent, property-modulating feature.[2][3]

This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound. We will explore its reactivity, detailing the mechanistic underpinnings of its key transformations, and provide actionable protocols for its use in synthesis. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile intermediate.

PART 1: Core Molecular and Physical Properties

This compound is a solid at room temperature, appearing as a light brown or yellow solid.[4] A precise understanding of its physical properties is essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃FN₂O₂ | [4][5][6] |

| Molecular Weight | 142.09 g/mol | [4][5][6] |

| CAS Number | 779345-37-8 | [4][5][6] |

| Appearance | Solid | |

| Melting Point | 119-125 °C | |

| Boiling Point | 245.0 ± 20.0 °C (Predicted) | [7] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Partially soluble in organic solvents like ethanol and acetone.[8] Slightly soluble in water.[9] | [8][9] |

| Storage Temperature | Ambient or 4°C |

PART 2: Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic techniques. While raw spectral data is best obtained from the certificate of analysis for a specific lot, the expected spectroscopic features are well-defined by its structure.

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum will exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the strong electron-withdrawing effects of both the nitro group and the fluorine atom. |

| ¹³C NMR | The carbon NMR spectrum will show five signals for the five distinct carbon atoms in the pyridine ring. The carbon attached to the fluorine (C5) will show a large one-bond C-F coupling constant, while the carbon bearing the nitro group (C2) will be significantly downfield. |

| ¹⁹F NMR | A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride. |

| Mass Spec (MS) | Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 143.09.[7] |

| Infrared (IR) | The IR spectrum will be characterized by strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching vibration will also be present, typically in the 1200-1250 cm⁻¹ region. |

Note: Spectral data for this compound can be accessed from various chemical suppliers.[10][11]

PART 3: Synthesis and Chemical Reactivity

Synthesis Pathway

The most common laboratory-scale synthesis of this compound involves the oxidation of 2-amino-5-fluoropyridine.[4][7] This transformation is a robust and reliable method for introducing the nitro group at the C2 position.

Causality of Experimental Choice: The use of concentrated sulfuric acid serves to protonate the aminopyridine, deactivating the ring towards unwanted side reactions and facilitating the subsequent oxidation. Hydrogen peroxide acts as the oxidant in this acidic medium, forming a potent oxidizing species (likely peroxysulfuric acid) in situ. The reaction is initiated at low temperatures (0 °C) to control the exothermic nature of the nitration/oxidation process and improve selectivity.

Caption: Synthesis of this compound.

Core Reactivity: A Hub for Derivatization

The chemical utility of this compound is dominated by two key transformations that allow it to serve as a versatile synthetic hub: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and reduction of the nitro group.

Caption: Reactivity hub of this compound.

The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the presence of the strongly electron-withdrawing nitro group at the C2 position. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[12] The fluorine atom at the C5 position, while not directly activating the C2 position, contributes to the overall electron-deficient nature of the ring. More importantly, the corresponding 2-fluoro isomer has its fluorine atom activated by both the ring nitrogen and the nitro group, making it an excellent leaving group in SNAr reactions.[3]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group.

Caption: Workflow of the SNAr mechanism.

This reaction is foundational for introducing a wide variety of substituents (amines, alcohols, thiols, etc.) onto the pyridine ring, making it a cornerstone of library synthesis in drug discovery.

The nitro group can be readily reduced to a primary amine (NH₂). This transformation is pivotal as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the molecule's chemical properties. This new amino group can then be used for a host of subsequent reactions, such as amide bond formation, diazotization, or further substitutions.

Common reduction conditions include:

-

Catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

-

Dissolving metal reductions (e.g., Iron powder in acetic or hydrochloric acid, or Tin(II) chloride).

PART 4: Application in Drug Discovery

The value of this compound lies in its role as a scaffold for building more complex molecules with desirable pharmaceutical properties.[7]

-

Bioisosteric Replacement: The fluoropyridine motif is often used as a bioisostere for other aromatic systems, like phenyl or thiazole rings, to improve metabolic stability or modulate receptor binding.

-

Modulation of pKa: The fluorine atom's electron-withdrawing nature can lower the pKa of the pyridine nitrogen, which can be critical for optimizing a drug's solubility, absorption, and target engagement.

-

Metabolic Blocking: A C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Installing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life.[1]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.[1]

By using the SNAr and nitro-reduction reactions, medicinal chemists can readily attach complex side chains to the fluoropyridine core, exploring a wide chemical space to develop novel therapeutic agents.[13]

PART 5: Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general, self-validating procedure for the reaction of this compound with a generic primary amine (R-NH₂).

Objective: To synthesize 5-fluoro-N-alkylpyridin-2-amine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol Steps:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).

-

Add the primary amine (1.2 eq) to the solution.

-

Add the base (K₂CO₃ or DIPEA, 2.0 eq). The base acts as a scavenger for the HF that is formed during the reaction.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material (this compound) indicates completion.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water (3x the volume of the reaction solvent).

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Combine the organic layers.

-

Wash the combined organic layers with water, followed by brine, to remove the DMF and any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-substituted-5-fluoropyridine product.

-

PART 6: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and May cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid generating dust. Ensure adequate ventilation. Keep away from heat and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. innospk.com [innospk.com]

- 3. akjournals.com [akjournals.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C5H3FN2O2 | CID 16748109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 779345-37-8 [m.chemicalbook.com]

- 8. This compound Manufacturer & Supplier in China | Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 9. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 779345-37-8|this compound|BLD Pharm [bldpharm.com]

- 11. This compound(779345-37-8) 1H NMR [m.chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. nbinno.com [nbinno.com]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Nitropyridines

For Immediate Release: A Senior Application Scientist's In-depth Guide

[SHANGHAI, CN] – In the landscape of modern medicinal chemistry and drug development, the fluorinated nitropyridine scaffold has emerged as a cornerstone for the synthesis of a multitude of therapeutic agents. Its unique electronic properties, conferred by the synergistic effects of the electronegative fluorine atom and the electron-withdrawing nitro group on the pyridine ring, grant it a privileged status in the design of novel pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for this critical class of compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Nitropyridines

The incorporation of fluorine into organic molecules has become a pivotal strategy in drug design, significantly impacting a compound's metabolic stability, lipophilicity, and binding affinity.[1] The pyridine ring, a common motif in bioactive molecules, when substituted with both a fluorine atom and a nitro group, presents a unique chemical entity. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of diverse derivatives. This guide traces the historical milestones and the evolution of synthetic strategies that have made fluorinated nitropyridines readily accessible to the scientific community.

The Dawn of Aromatic Fluorination: Early Synthetic Endeavors

The story of fluorinated nitropyridines is intrinsically linked to the broader history of organofluorine chemistry. Two classical methods laid the groundwork for the introduction of fluorine into aromatic systems, including nitropyridines: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr).

The Balz-Schiemann Reaction: A Paradigm Shift in Fluorine Chemistry

First reported by German chemists Günther Balz and Günther Schiemann in 1927, the Balz-Schiemann reaction provided a reliable method for introducing a fluorine atom onto an aromatic ring.[1][2] This two-step process involves the diazotization of an aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2][3]

While direct fluorination of aromatic compounds was and remains a hazardous and often uncontrollable process, the Balz-Schiemann reaction offered a milder and more selective alternative.[4] Early applications of this reaction to heterocyclic amines, including aminopyridines, paved the way for the synthesis of the first fluoropyridines. The synthesis of 4-fluoropyridine from 4-aminopyridine, for instance, was first reported by Wibaut and colleagues in 1958 using this method.[5] It is highly probable that the first syntheses of fluorinated nitropyridines were achieved by applying this reaction to nitro-substituted aminopyridines.

Experimental Protocol: A Classic Balz-Schiemann Synthesis of a Fluoropyridine [5]

-

Step 1: Diazotization: 4-Aminopyridine is dissolved in a solution of tetrafluoroboric acid. The solution is cooled, and an aqueous solution of sodium nitrite is added slowly while maintaining a low temperature. This results in the formation of the 4-pyridyldiazonium tetrafluoroborate salt.

-

Step 2: Thermal Decomposition: The isolated diazonium salt is then gently heated. The decomposition of the salt yields 4-fluoropyridine, nitrogen gas, and boron trifluoride.

-

Step 3: Isolation: The product, 4-fluoropyridine, is isolated from the reaction mixture, often by distillation or extraction.

Diagram of the Balz-Schiemann reaction for fluoronitropyridine synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Versatile Approach

Nucleophilic aromatic substitution (SNAr) provides an alternative and often more direct route to fluorinated aromatic compounds. In this reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups.[6][7] The nitro group is a powerful activating group, making nitropyridines excellent substrates for SNAr reactions.

The earliest applications of SNAr for the synthesis of fluorinated compounds involved the use of alkali metal fluorides as the fluorine source. The reaction of a chloro- or bromo-nitropyridine with potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) became a standard method.[8]

Experimental Protocol: A Typical SNAr Synthesis of a Fluoronitropyridine [8]

-

Step 1: Reaction Setup: A chloro- or bromo-nitropyridine is dissolved in a dry polar aprotic solvent such as DMSO.

-

Step 2: Addition of Fluoride Source: An excess of a fluoride salt, such as cesium fluoride (CsF), is added to the solution.

-

Step 3: Heating: The reaction mixture is heated to an elevated temperature (e.g., 120 °C) and stirred for a period of time until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).

-

Step 4: Workup and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by methods such as flash chromatography.

Diagram of the SNAr reaction for fluoronitropyridine synthesis.

Evolution of Synthetic Methodologies: A Tale of Two Pathways

The choice between the Balz-Schiemann reaction and SNAr for the synthesis of a specific fluoronitropyridine isomer has historically been dictated by the availability of the starting materials.

| Method | Starting Material | Key Features | Historical Context |

| Balz-Schiemann | Aminonitropyridine | Two-step process, often requires handling of potentially unstable diazonium salts. | A foundational method for aromatic fluorination, likely the first used for fluoronitropyridines.[1][2] |

| SNAr | Halogenated Nitropyridine | Typically a one-step reaction, relies on the activation of the ring by the nitro group. | Became a widely used and versatile method as a broader range of halogenated precursors became available.[6][7] |

More recent advancements have focused on improving the efficiency, safety, and substrate scope of these classical methods. For instance, the use of phase-transfer catalysts has been shown to facilitate halogen exchange reactions under milder conditions.[9] Additionally, the development of pyridine N-oxides as precursors has opened new avenues for the synthesis of certain fluorinated pyridine derivatives.[5][10][11][12][13]

Conclusion: A Legacy of Innovation and a Future of Discovery

The journey of fluorinated nitropyridines from their initial, challenging syntheses to their current status as indispensable building blocks in drug discovery is a testament to the ingenuity of synthetic chemists. The foundational work on the Balz-Schiemann reaction and nucleophilic aromatic substitution has been built upon and refined over decades, leading to a robust and versatile toolbox for the preparation of these valuable compounds. As the demand for novel and more effective pharmaceuticals continues to grow, the legacy of the discovery and development of fluorinated nitropyridines will undoubtedly continue to inspire future innovations in medicinal chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Strategic Blueprint for Innovation: Unlocking the Potential of 5-Fluoro-2-nitropyridine Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Scaffold

In the landscape of modern chemistry, certain molecular frameworks achieve the status of "privileged scaffolds." These are not mere building blocks but rather strategic starting points, offering a combination of synthetic accessibility, structural rigidity, and versatile functionalization handles that propel innovation. 5-Fluoro-2-nitropyridine is a quintessential example of such a scaffold. Its inherent reactivity, governed by the synergistic electron-withdrawing effects of the fluorine and nitro substituents, has cemented its role as a valuable intermediate in medicinal and materials chemistry.[1][2] However, to view this molecule solely as a means to an established end is to overlook a vast horizon of untapped potential. This guide is architected to move beyond the known, providing a forward-looking perspective on novel research trajectories for this compound derivatives. It is intended not as a retrospective review, but as a detailed, actionable blueprint for scientists poised at the cutting edge of discovery.

The Chemical Core: A Duality of Reactivity

The synthetic power of this compound stems from a predictable and sequential reactivity pattern. This duality is the cornerstone of its utility, allowing for the controlled and orthogonal introduction of molecular diversity.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) The pyridine ring is electronically activated for nucleophilic attack. The potent, concerted electron-withdrawing capacity of the ring nitrogen, the C2-nitro group, and the C5-fluorine atom makes the C5 position exceptionally electrophilic. Consequently, the fluorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles (O-, N-, and S-based) under mild conditions. This reaction is the primary gateway to a vast chemical space, enabling the installation of the first key pharmacophoric element.

Pillar 2: Nitro Group Reduction and Subsequent Functionalization Following the SNAr reaction, the nitro group at the C2 position becomes the next site for transformation. It can be cleanly and efficiently reduced to a primary amine using standard methodologies (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like Fe or SnCl₂ in acidic media). This newly unmasked 2-amino group is a versatile handle for a host of secondary reactions, including amide bond coupling, sulfonylation, reductive amination, and the construction of heterocyclic ring systems. This two-step sequence provides a robust and modular platform for building complex molecules with precise control over substituent placement.

Caption: The two-phase synthetic strategy for this compound.

Established Territories: A Foundation in Medicinal Chemistry

The value of this scaffold is validated by its presence in numerous biologically active agents. The strategic incorporation of fluorine is a well-established tactic in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4][5] Derivatives of fluorinated pyridines are prevalent in oncology, neuroscience, and infectious disease research. For instance, the core structure is integral to certain classes of kinase inhibitors, where the pyridine nitrogen acts as a key hydrogen bond acceptor, and the substituents are precisely positioned to occupy specific pockets within the ATP-binding site of the enzyme. These successes, while significant, represent only the first chapter of a much larger story.

Frontier Research Area I: Covalent Warhead Engineering

The field of targeted covalent inhibitors is undergoing a major renaissance. By forming a permanent bond with a target protein, these drugs can achieve enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome resistance mechanisms. The this compound scaffold offers a unique, yet underexplored, platform for the rational design of novel covalent warheads.

Scientific Rationale: The strong electron-withdrawing nature of the 2-nitro group can be harnessed to modulate the reactivity of a suitably placed electrophile. Instead of being merely a precursor to an amine, the nitro group can function as a powerful reactivity modulator. By installing a latent electrophile (e.g., an acrylamide, vinyl sulfone, or chloroacetamide) at the C5 position via SNAr, its Michael acceptor reactivity can be finely tuned by the electronic environment. This allows for the design of "tunably reactive" warheads that remain relatively inert in circulation but become highly reactive upon binding to the target's active site, minimizing off-target toxicities.

Experimental Protocol: Validating Covalent Target Engagement via Intact Protein Mass Spectrometry

-

Reagents and Equipment:

-

Purified target protein (e.g., a kinase with a non-catalytic cysteine near the active site).

-

Synthesized 5-substituted-2-nitropyridine derivative containing a covalent warhead.

-

LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

-

-

Methodology:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a microcentrifuge tube, incubate the target protein (e.g., at 5 µM final concentration) with the test compound (e.g., at 50 µM final concentration) in the assay buffer. Prepare a control sample with protein and an equivalent volume of DMSO.

-

Incubate the reactions at room temperature, taking aliquots at various time points (e.g., t=0, 30 min, 1 hr, 4 hr).

-

Quench the reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol if necessary, or by immediate sample processing.

-

Desalt the protein samples using a C4 ZipTip or equivalent to remove non-covalently bound compound and buffer salts.

-

Analyze the samples by LC-MS. Acquire the mass spectrum for the intact protein.

-

Deconvolute the resulting multi-charged spectrum to determine the precise molecular weight of the protein. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.

-

Data Interpretation:

| Sample | Time Point | Expected Mass (Da) | Observed Mass (Da) | Δ Mass (Da) | Conclusion |

| Control | 4 hr | 30,000 | 30,000 | 0 | No modification |

| Test Cpd | 0 min | 30,000 | 30,000 | 0 | No initial modification |

| Test Cpd | 1 hr | 30,000 | 30,412 | 412 | Covalent adduct formed |

| Test Cpd | 4 hr | 30,000 | 30,412 | 412 | Reaction completion |

Frontier Research Area II: Bioisosteres for Complex Heterocycles

Bioisosterism—the strategy of replacing one functional group with another that retains similar biological activity—is a cornerstone of lead optimization.[6] The furo[3,2-b]pyridine nucleus, for example, has been successfully employed as a bioisostere for indole in serotonin receptor agonists.[7][8] The this compound scaffold is an ideal precursor for constructing a wide range of novel and underexplored bicyclic and tricyclic heteroaromatic systems that can serve as bioisosteres for privileged structures in medicinal chemistry (e.g., quinolines, indoles, benzimidazoles).

Scientific Rationale: The sequential functionalization pathway allows for the strategic construction of fused ring systems. After the initial SNAr reaction and nitro reduction, the resulting 5-substituted-2-aminopyridine is perfectly primed for cyclization reactions. The nature of the substituent at C5 can dictate the type of ring that is formed. For instance, if the C5 substituent contains a carbonyl group, an intramolecular condensation with the C2-amine can lead to fused pyrimidones. If it contains a leaving group, an intramolecular nucleophilic substitution can form a new five- or six-membered ring. This strategy enables the creation of novel, rigid, three-dimensional structures with unique pharmacological profiles.

Caption: Workflow for synthesizing novel heterocyclic bioisosteres.

Frontier Research Area III: Probes for Chemical Biology and Agrochemicals

The utility of this compound derivatives extends beyond human therapeutics into the realms of chemical biology and agrochemistry.

1. Chemical Biology Probes: The scaffold can be used to build sophisticated chemical probes for studying biological systems. For example, by installing a clickable handle (e.g., an alkyne or azide) at the C5 position and a photo-crosslinking group (e.g., a diazirine) via the C2-amine, one can create powerful affinity-based protein profiling (ABPP) probes. These probes can be used to identify the protein targets of a bioactive compound in a complex cellular lysate, a critical step in understanding its mechanism of action.

2. Next-Generation Agrochemicals: Fluorine-containing pyridine compounds are known to have potent fungicidal and insecticidal properties.[9][10] The synthetic flexibility of the this compound core allows for rapid generation of large, diverse libraries for high-throughput screening in agrochemical discovery. The goal is to identify compounds with high efficacy against pests and pathogens but with low toxicity to non-target organisms and minimal environmental persistence, a key challenge in modern agriculture.

Conclusion: A Call for Creative Synthesis

This compound is more than a simple intermediate; it is a platform for ingenuity. Its robust and predictable chemistry provides the tools, but the direction of discovery is in the hands of the creative scientist. The potential research areas outlined here—from engineering precisely reactive covalent drugs to building novel bioisosteric ring systems and sophisticated biological probes—represent fertile ground for innovation. By looking beyond its established applications, the research community can leverage this powerful scaffold to solve pressing challenges in medicine, biology, and agriculture, building the next generation of advanced functional molecules.

References

- 1. innospk.com [innospk.com]

- 2. Buy 2-Fluoro-5-nitropyridine | 456-24-6 [smolecule.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. baranlab.org [baranlab.org]

- 7. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 10. WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-nitropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Introduction: The Strategic Advantage of 5-Fluoro-2-nitropyridine in SNAr Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the construction of carbon-heteroatom bonds on aromatic scaffolds is a cornerstone. Nucleophilic aromatic substitution (SNAr) stands out as a powerful, transition-metal-free method for achieving this transformation. The strategic selection of the aromatic substrate is paramount to the success of these reactions. This compound has emerged as a superior electrophile for SNAr reactions due to a synergistic combination of electronic and structural features that render it highly reactive and versatile.

This guide provides an in-depth exploration of this compound as a key building block. We will dissect the mechanistic principles governing its reactivity, present validated protocols for its reaction with various nucleophiles, and offer practical insights into optimization and troubleshooting.

Why this compound Excels in SNAr Reactions

The exceptional reactivity of this compound is not coincidental; it is the result of a carefully orchestrated arrangement of functional groups on the pyridine ring.

-

Powerful Ring Activation: The pyridine ring is inherently electron-deficient compared to benzene, which already predisposes it to nucleophilic attack.[1] The addition of a strongly electron-withdrawing nitro group (-NO₂) at the 2-position drastically lowers the electron density of the ring, further activating it for the SNAr reaction.[2] This activation is crucial for the initial, often rate-determining, attack by the nucleophile.

-

Superior Leaving Group: In the context of SNAr, fluoride is an outstanding leaving group. While the C-F bond is strong, the high electronegativity of fluorine polarizes the C2 carbon, making it highly electrophilic.[3] Crucially, the departure of the fluoride ion occurs in the second, fast step of the reaction, after the aromaticity has been broken. Its departure is facilitated by the restoration of the stable aromatic system.[3]

-

Resonance Stabilization of the Intermediate: The SNAr reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] For this compound, the ring nitrogen and the ortho-nitro group are perfectly positioned to delocalize the negative charge developed during the nucleophilic attack, significantly stabilizing this key intermediate and lowering the activation energy of the reaction.[1][5]

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction follows a well-established two-step addition-elimination mechanism.

-

Step 1 (Addition): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 2-position, which bears the fluorine leaving group. This breaks the aromaticity of the ring and forms the negatively charged Meisenheimer complex.

-

Step 2 (Elimination): The aromaticity of the pyridine ring is restored through the expulsion of the fluoride ion, yielding the final substituted product.

Applications in Drug Discovery and Chemical Synthesis